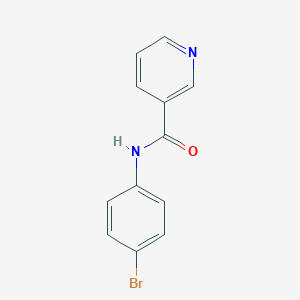
N-(4-bromophenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C12H9BrN2O and its molecular weight is 277.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of N-(4-bromophenyl)pyridine-3-carboxamide and its derivatives against resistant bacterial strains.
- Mechanism of Action : The compound exhibits efficacy against clinically isolated strains such as Acinetobacter baumannii and Klebsiella pneumoniae, particularly those resistant to multiple drugs. The antibacterial activity was evaluated using methods like the agar well diffusion technique, determining minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values .
- Case Study : In a study involving the synthesis of various pyridine derivatives, this compound demonstrated superior activity compared to commercially available antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .
Antiviral Properties
The compound has also been investigated for its antiviral capabilities, particularly in the context of emerging viral infections.
- Research Findings : Pyridine derivatives, including this compound, have shown promise in inhibiting viral replication. A study focused on the interactions of these compounds with viral proteins revealed potential pathways for therapeutic intervention against viruses like SARS-CoV-2 .
Anticancer Applications
This compound has been explored for its anticancer properties.
- Mechanisms : The compound's ability to modulate key signaling pathways involved in cancer cell proliferation and survival has been a focal point of research. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Experimental Evidence : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell types, suggesting its potential application in cancer therapy. Molecular docking studies have further elucidated its interaction with specific targets within cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.
- SAR Insights : Variations in substituents on the pyridine ring significantly impact the compound's antibacterial and anticancer activities. Studies have indicated that electron-donating groups enhance activity against bacterial pathogens, while specific structural modifications improve anticancer efficacy .
Synthetic Applications
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which allow for the introduction of various functional groups to tailor biological activity.
Propiedades
Número CAS |
14547-71-8 |
|---|---|
Fórmula molecular |
C12H9BrN2O |
Peso molecular |
277.12 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9BrN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) |
Clave InChI |
ZSPAJDNXLIXHAD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Br |
Key on ui other cas no. |
14547-71-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















